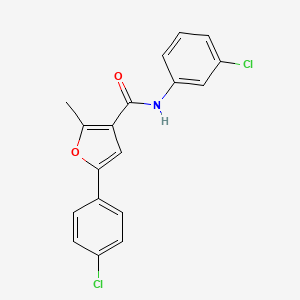

N-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide is a synthetic organic compound characterized by the presence of chlorinated phenyl groups and a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide typically involves the reaction of 3-chlorophenylamine with 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Furanones.

Reduction: Amines.

Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a

Biologische Aktivität

N-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide (CAS No. 940996-81-6) is a synthetic organic compound with significant biological activity. This article explores its synthesis, chemical properties, biological effects, and potential applications in pharmacology.

Chemical Structure and Properties

This compound is characterized by the presence of chlorinated phenyl groups and a furan ring. Its molecular formula is C18H13Cl2NO2, and it has a molecular weight of 346.2 g/mol. The compound's structural features contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H13Cl2NO2 |

| Molecular Weight | 346.2 g/mol |

| CAS Number | 940996-81-6 |

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorophenylamine with 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid. This reaction is commonly performed using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. For instance, it has been shown to inhibit cell proliferation in MDA-MB-231 triple-negative breast cancer cells with an IC50 value significantly lower than that of conventional chemotherapeutics like 5-Fluorouracil .

Case Study: MDA-MB-231 Cell Line

- IC50 Value: 0.126 μM

- Selectivity Index: Approximately 20-fold greater against cancer cells compared to non-cancerous cells.

The biological activity of this compound is believed to involve multiple mechanisms, including:

- Inhibition of Cell Proliferation: The compound interferes with the cell cycle, leading to apoptosis in cancer cells.

- Targeting Matrix Metalloproteinases (MMPs): It has shown significant inhibitory effects on MMP-2 and MMP-9, enzymes involved in tumor metastasis .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with an oral bioavailability of approximately 31.8%. The compound demonstrates a clearance rate of 82.7 mL/h/kg following intravenous administration, suggesting efficient metabolic processing .

Toxicity Studies

Toxicological assessments reveal that this compound exhibits no acute toxicity in animal models at doses up to 2000 mg/kg. This safety profile is essential for its potential therapeutic applications .

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO2/c1-11-16(18(22)21-15-4-2-3-14(20)9-15)10-17(23-11)12-5-7-13(19)8-6-12/h2-10H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZARJDRIKEURQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.